N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine
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Overview
Description
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine is an organic compound with the molecular formula C12H17Cl2NO It is characterized by the presence of a dichlorophenoxy group attached to an ethyl chain, which is further connected to a 2-methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-methylpropan-2-amine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
- 2-(2,4-Dichlorophenoxy)acetic acid derivatives
- Thiazolamide derivatives containing diphenyl ethers moiety
Uniqueness
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(2,3)15-6-7-16-9-4-5-10(13)11(14)8-9/h4-5,8,15H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRILYOJWSSVZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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